Hidnocarpina

Descripción general

Descripción

Hydnocarpin is a natural product found in Lonicera japonica and Verbascum sinaiticum with data available.

Aplicaciones Científicas De Investigación

Efectos Antineoplásicos

Se ha demostrado que la hidnocarpina exhibe efectos antineoplásicos superiores. Promueve la apoptosis en las células cancerosas a través de la mediación de caspasas . Este proceso es crucial para eliminar las células cancerosas y prevenir su proliferación.

Mejora de los Agentes Anticancerígenos

Este compuesto tiene el potencial de potenciar la actividad anticancerígena de otros agentes. Por ejemplo, se ha informado que mejora la eficacia de la vincristina, un fármaco anticancerígeno . Este efecto sinérgico puede ser fundamental en el desarrollo de tratamientos contra el cáncer más efectivos.

Propiedades Antimetastásicas

La this compound, cuando se modifica químicamente, ha mostrado propiedades antimetastásicas prometedoras. Esto significa que podría ayudar a prevenir la propagación del cáncer de una parte del cuerpo a otra, un aspecto crítico del tratamiento del cáncer .

Actividad Antioxidante

El compuesto ha demostrado fuertes propiedades antioxidantes. Los antioxidantes son vitales para proteger las células del daño causado por los radicales libres, que pueden provocar diversas enfermedades, incluido el cáncer .

Actividad Antimicrobiana

La this compound también exhibe actividad antimicrobiana, lo que es beneficioso para combatir infecciones. Se ha descubierto que mejora la actividad antimicrobiana de la norfloxacina, un antibiótico .

Manejo de la Diabetes

En la medicina tradicional, Hydnocarpus Wightiana, de la que se deriva la this compound, se ha utilizado para tratar la diabetes. El compuesto muestra actividad inhibitoria de la α-glucosidasa, lo cual es importante para controlar los niveles de azúcar en sangre .

Análisis Bioquímico

Biochemical Properties

Hydnocarpin plays a significant role in various biochemical reactions. It exhibits moderate cytotoxicity against cancer cells and potentiates the anticancer activity of other compounds such as vincristine . Hydnocarpin interacts with several biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been reported to enhance the antimicrobial activity of norfloxacin by inhibiting efflux pumps in bacterial cells . Additionally, hydnocarpin’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Cellular Effects

Hydnocarpin influences various cellular processes and functions. In cancer cells, hydnocarpin induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways . It affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Furthermore, hydnocarpin impacts cellular metabolism by reducing the production of reactive oxygen species and enhancing the activity of antioxidant enzymes .

Molecular Mechanism

The molecular mechanism of hydnocarpin involves its interaction with specific biomolecules. Hydnocarpin binds to efflux pump proteins in bacterial cells, inhibiting their function and enhancing the efficacy of antimicrobial agents . In cancer cells, hydnocarpin interacts with signaling molecules, leading to the activation of apoptotic pathways and inhibition of cell proliferation . Additionally, hydnocarpin modulates gene expression by binding to transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydnocarpin have been observed to change over time. Hydnocarpin is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that hydnocarpin maintains its anticancer and antimicrobial properties, although its potency may diminish with extended exposure .

Dosage Effects in Animal Models

The effects of hydnocarpin vary with different dosages in animal models. At low doses, hydnocarpin exhibits therapeutic effects without significant toxicity . At higher doses, hydnocarpin may cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

Hydnocarpin is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . Hydnocarpin also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions contribute to its overall pharmacokinetic profile and therapeutic effects .

Transport and Distribution

Hydnocarpin is transported and distributed within cells and tissues through specific transporters and binding proteins . It accumulates in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The localization of hydnocarpin within cells is influenced by its interaction with cellular transporters and binding proteins .

Subcellular Localization

Hydnocarpin’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments . These modifications and interactions contribute to hydnocarpin’s overall biological activity .

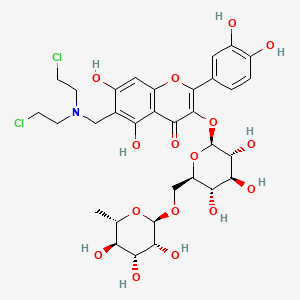

Propiedades

IUPAC Name |

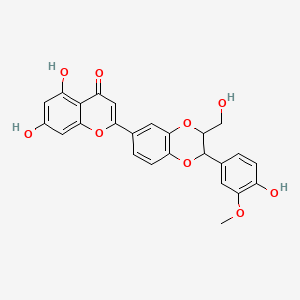

5,7-dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O9/c1-31-20-7-13(2-4-15(20)28)25-23(11-26)33-21-6-12(3-5-18(21)34-25)19-10-17(30)24-16(29)8-14(27)9-22(24)32-19/h2-10,23,25-29H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMICSFNNFDNGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50965736 | |

| Record name | 5,7-Dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51419-48-8 | |

| Record name | Hydnocarpin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051419488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

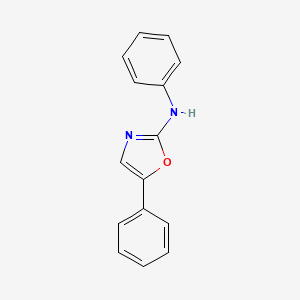

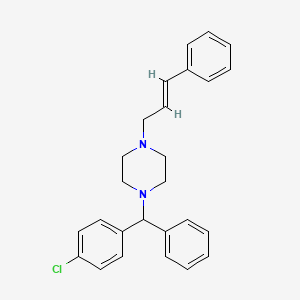

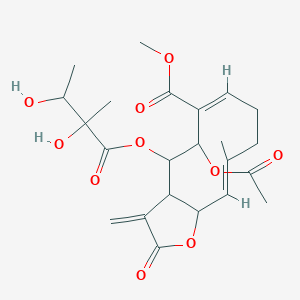

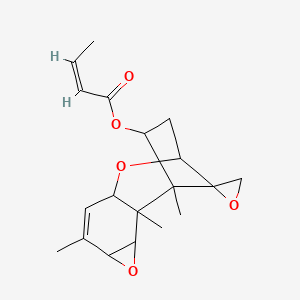

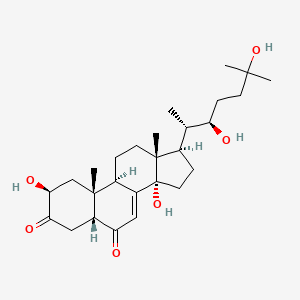

Feasible Synthetic Routes

Q1: How does hydnocarpin exert its anti-cancer effects?

A1: Research suggests several mechanisms contribute to hydnocarpin's anti-cancer activity:

- Inhibition of Wnt/β-catenin signaling: Hydnocarpin has been shown to inhibit the Wnt/β-catenin signaling pathway, crucial for cell proliferation and often dysregulated in cancer. [, ] It achieves this by increasing axin protein levels, a negative regulator of β-catenin. This leads to increased β-catenin destruction complex formation and phosphorylation, ultimately suppressing the pathway's oncogenic activity. []

- Induction of autophagy-dependent ferroptosis: In T-cell acute lymphoblastic leukemia (T-ALL) cells, hydnocarpin induced both autophagy and ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. [] Inhibiting autophagy partially rescued the cells from hydnocarpin-induced apoptosis, suggesting autophagy enhances the compound's efficacy. []

- CNOT4-mediated ubiquitination and degradation of YAP: Hydnocarpin was found to inhibit the malignant progression of triple-negative breast cancer by promoting the ubiquitination and degradation of Yes-associated protein (YAP). [] This process is mediated by the E3 ubiquitin ligase Ccr4-not transcription complex subunit 4 (CNOT4) and leads to the suppression of YAP target genes involved in cell proliferation and metastasis. []

Q2: Does hydnocarpin affect glucose metabolism?

A: Hydnocarpin demonstrates α-glucosidase and N-acetyl-β-D-glucosaminidase inhibitory activities, albeit weaker than luteolin, another compound found alongside hydnocarpin in certain plant extracts. These enzymes play roles in carbohydrate metabolism, suggesting a potential mechanism for hydnocarpin's anti-diabetic effects observed in traditional medicine. [, ]

Q3: Does hydnocarpin interact with any specific proteins?

A: Beyond its anti-cancer targets, hydnocarpin has demonstrated inhibitory activity against Staphylococcus aureus multidrug resistance efflux pump NorA. [] This suggests a potential for hydnocarpin and its derivatives to act as adjuvants in antibiotic therapy. []

Q4: What is the molecular formula and weight of hydnocarpin?

A4: Hydnocarpin has the molecular formula C21H20O6 and a molecular weight of 368.38 g/mol.

Q5: Are there any spectroscopic data available for hydnocarpin?

A: Yes, spectroscopic data including 1H NMR, 13C NMR, IR, and mass spectrometry have been extensively used to characterize hydnocarpin and its derivatives. [, , , , , ]

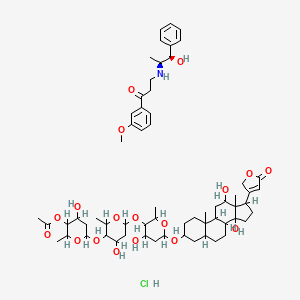

Q6: How do structural modifications of hydnocarpin affect its activity?

A: Modifications to the core structure of hydnocarpin influence its biological activity. For instance, 5,7,20-O-trimethylsilybins, analogs of hydnocarpin, displayed selective antiproliferative activity against androgen receptor-positive prostate cancer cells (LNCaP) compared to androgen receptor-negative cells (PC-3 and DU145). [] Furthermore, (10R,11R) derivatives of 5,7,20-O-trimethylsilybins (silybin A series) exhibited greater potency in suppressing LNCaP cell proliferation compared to their (10S,11S) counterparts (silybin B series). []

Q7: Can hydnocarpin's structure be modified to improve its properties?

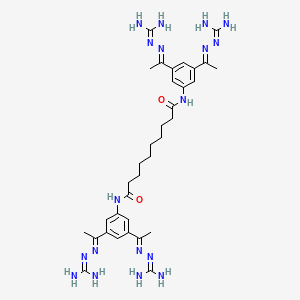

A: Yes, research indicates that modifications to hydnocarpin can enhance its therapeutic potential. Appending a guanidinium-rich poly(propylene imine) dendron (G8) to hydnocarpin (Hy) resulted in a hybrid construct (Hy–G8) with superior and preferential cytotoxicity towards cancer cells compared to Hy alone. [, ] This modification enhanced the compound's apoptotic activity and anti-metastatic properties. [, ]

Q8: What analytical methods are used to quantify hydnocarpin?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, particularly UV detection, has been widely employed for the quantification of hydnocarpin in both in vitro and in vivo studies. [, ]

Q9: What is the evidence for hydnocarpin's anticancer activity?

A9: Hydnocarpin has demonstrated significant anti-proliferative activity against various cancer cell lines in vitro, including:

- Lung cancer: A549 cells []

- Cervical cancer: HeLa cells []

- Breast cancer: MCF-7 cells [, , ], MDA-MB-231 cells [], and MDA-MB-436 cells []

- T-cell acute lymphoblastic leukemia: Jurkat and Molt-4 cells []

- Ovarian cancer: A2780 cells []

Q10: Has hydnocarpin been tested in animal models of disease?

A: Yes, hydnocarpin demonstrated potent hypolipidemic activity in mice, effectively reducing both serum cholesterol and triglyceride levels. [] Additionally, hydnocarpin exhibited good anti-inflammatory and anti-neoplastic activity in vivo in mouse models. []

Q11: How stable is hydnocarpin under various conditions?

A: While specific studies detailing hydnocarpin's stability profile are limited within the provided research, one study successfully developed and validated an HPLC method to analyze hydnocarpin encapsulated in nanomicelles. [] This suggests the potential of nanoformulations to enhance hydnocarpin's stability and bioavailability, facilitating its therapeutic application.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-nitro-N'-[(1E)-pyridin-2-ylmethylene]benzohydrazide](/img/structure/B1239477.png)

![3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B1239482.png)

![3-hydroxy-2-phenylpropanoic acid [(5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1239490.png)